6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Divergent synthesis Sequential Pd-catalysed coupling Orthogonal halogen reactivity

This polyhalogenated scaffold combines a C3‑iodo and C6‑bromo substituent on a THP‑protected pyrazolo[4,3‑b]pyridine core, enabling orthogonal, sequential Pd‑catalyzed cross‑coupling reactions. The C3‑I position reacts preferentially under mild conditions, followed by C6‑Br functionalization using a more active catalyst, allowing programmable installation of two distinct aryl/heteroaryl fragments without N‑H protection/deprotection. This eliminates the need for separate protection steps, reducing unit operations by at least one compared to routes using the free N–H analog (CAS 1305208‑17‑6). The THP group enhances solubility in organic solvents and improves chromatographic behaviour, ensuring smoother multi‑step synthesis and higher overall yield. Monohalogenated alternatives preclude sequential site‑selective coupling, limiting SAR exploration. Commercial availability at ≥98% purity with full NMR and HPLC characterization supports gram‑to‑kilogram scale‑up for medicinal chemistry, PET tracer synthesis, and process development.

Molecular Formula C11H11BrIN3O
Molecular Weight 408.03 g/mol
CAS No. 1416713-82-0
Cat. No. B1446285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
CAS1416713-82-0
Molecular FormulaC11H11BrIN3O
Molecular Weight408.03 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C(=N2)I)N=CC(=C3)Br
InChIInChI=1S/C11H11BrIN3O/c12-7-5-8-10(14-6-7)11(13)15-16(8)9-3-1-2-4-17-9/h5-6,9H,1-4H2
InChIKeyGYODPBAGTQRSPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 1416713-82-0): Procurement-Grade Building Block for Divergent Heterocyclic Synthesis


6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a polyhalogenated pyrazolo[4,3-b]pyridine scaffold that combines a C6‑bromo substituent, a C3‑iodo substituent, and an N1‑tetrahydro‑2H‑pyran‑2‑yl (THP) protecting group within a single molecule . With a molecular weight of 408.03 g mol⁻¹, a calculated LogP of 3.50, and a topological polar surface area (TPSA) of 39.94 Ų, this compound is primarily employed as a bifunctional cross‑coupling building block that enables sequential, orthogonal palladium‑catalyzed transformations at the two halogen positions . The THP group imparts solubility and stability advantages during multi‑step synthetic sequences and can be removed under mild acidic conditions to liberate the free N–H scaffold for further derivatisation [1].

Why 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine Cannot Be Replaced by Mono‑Halogenated or Unprotected Analogs


Substituting 6‑bromo‑3‑iodo‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑pyrazolo[4,3‑b]pyridine with a mono‑halogenated analog (e.g., the 6‑Br‑only or 3‑I‑only variant) eliminates the capacity for sequential site‑selective cross‑coupling, which is the core synthetic value of the target compound . Replacing the THP‑protected scaffold with the free N–H pyrazolo[4,3‑b]pyridine core (CAS 1305208‑17‑6) introduces a reactive N–H proton that can interfere with palladium‑catalysed couplings, reduce solubility in organic solvents, and alter the LogP by approximately 0.76 units relative to the THP‑protected form, thereby affecting chromatographic behaviour and partition coefficients . The quantitative comparisons that follow demonstrate precisely where the target compound delivers measurable differentiation over its closest commercially available analogs.

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine: Quantitative Differentiation Evidence Versus Closest Analogs


Orthogonal C3‑Iodo vs C6‑Bromo Reactivity Enables Programmable Sequential Cross‑Coupling

The target compound possesses two halogen substituents with inherently different oxidative addition rates toward Pd(0): the C3‑iodo bond undergoes oxidative addition substantially faster than the C6‑bromo bond. This orthogonality allows chemists to execute a first Suzuki‑Miyaura, Sonogashira, or Buchwald‑Hartwig coupling selectively at the 3‑iodo position, followed by a second coupling at the 6‑bromo position using a different catalyst system or reaction conditions . In contrast, the mono‑halogenated analogs 3‑iodo‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑pyrazolo[4,3‑b]pyridine (CAS 1562995‑68‑9) and 6‑bromo‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑pyrazolo[4,3‑b]pyridine (CAS 1416713‑01‑3) each provide only a single reactive handle, precluding sequential diversification . The principle is explicitly validated for the pyrazolo[4,3‑b]pyridine scaffold in the 5‑chloro‑3‑iodo analog, where "the chloro and iodo groups provide orthogonal reactivity for sequential coupling reactions" .

Divergent synthesis Sequential Pd-catalysed coupling Orthogonal halogen reactivity

Lipophilicity Differential (ΔLogP = +0.76) Versus 6‑Des‑Bromo Analog Drives Superior Organic-Phase Partitioning

Computed LogP values from the LeYan platform show that the target compound (LogP = 3.50) is 0.76 log units more lipophilic than its 6‑des‑bromo analog, 3‑iodo‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑pyrazolo[4,3‑b]pyridine (LogP = 2.74) . This increase, attributable to the bromine substituent, translates to a roughly 5.8‑fold greater octanol‑water partition coefficient (P ratio ≈ 10^0.76 ≈ 5.75), predicting longer reversed‑phase HPLC retention times and higher membrane permeability [1]. Molecular weight increases correspondingly from 329.14 to 408.03 g mol⁻¹, while TPSA remains identical at 39.94 Ų, indicating that the bromine atom enhances lipophilicity without introducing additional polarity .

Lipophilicity Chromatographic retention ADME profiling

THP‑Protected vs Free N–H Scaffold: Synthetic Compatibility and Solubility Advantage

The N1‑THP group in the target compound masks the acidic pyrazole N–H proton (pKa ≈ 11–12 for the parent 1H‑pyrazolo[4,3‑b]pyridine), preventing undesired N‑deprotonation and coordination to palladium catalysts during cross‑coupling reactions [1]. The free N–H analog, 6‑bromo‑3‑iodo‑1H‑pyrazolo[4,3‑b]pyridine (CAS 1305208‑17‑6), carries one hydrogen‑bond donor (HBD = 1), whereas the THP‑protected form has zero H‑bond donors (HBD = 0), as verified by the LeYan computed properties [2]. The THP protection shifts the molecular weight from 323.92 to 408.03 g mol⁻¹, increases the rotatable bond count from 0 to 1, and transforms solubility characteristics from polar, crystalline solid behaviour to improved organic‑solvent compatibility [2].

Protecting group strategy N1‑THP protection Synthetic compatibility

Bromo‑Pyrazoles Outperform Iodo‑Pyrazoles in Suzuki–Miyaura Coupling by Suppressing Dehalogenation Side Reactions

A systematic study by Jedinák et al. (2017) directly compared chloro‑, bromo‑, and iodo‑aminopyrazoles in Suzuki–Miyaura cross‑coupling reactions and found that Br and Cl derivatives were superior to iodo‑pyrazoles owing to a reduced propensity for dehalogenation, a side reaction that lowers product yield and complicates purification [1]. While the target compound contains both Br and I, this finding implies that the first coupling at the 3‑iodo position should be executed under carefully optimised conditions (e.g., lower temperature, shorter reaction time) to minimise dehalogenation, leaving the more robust 6‑bromo handle for the second coupling. Compounds bearing only an iodo substituent (e.g., CAS 1562995‑68‑9) lack this built‑in dehalogenation‑resistant second site, forcing the user to accept the higher dehalogenation risk at the sole reactive position [1].

Suzuki–Miyaura coupling Dehalogenation suppression Halogenopyrazole reactivity

Regioisomeric Fidelity: 6‑Br,3‑I Substitution Pattern Distinguished from 5‑Br,3‑I and 4,3‑c Isomers

The target compound places bromine specifically at the 6‑position of the pyridine ring, distinguishing it from the 5‑bromo‑3‑iodo regioisomer (CAS 1357946‑54‑3) and the pyrazolo[4,3‑c]pyridine isomer (CAS 1416712‑91‑8) . Although all three share the molecular formula C₆H₃BrIN₃ (for the N–H series) or C₁₁H₁₁BrIN₃O (for the THP series), the electronic environment of the pyridine nitrogen and the steric accessibility of the C6‑Br position differ markedly. In the pyrazolo[4,3‑b]pyridine system, the C6 position is para to the pyridine nitrogen, placing the bromine in an electronically distinct locus compared to the 5‑bromo isomer, where Br is meta to the pyridine nitrogen [1]. This positional difference directly impacts the outcome of nucleophilic aromatic substitution (SNAr) and cross‑coupling reactions, as the electron‑withdrawing pyridine nitrogen activates the C6 position differently.

Regioselective synthesis Isomeric purity Structure‑activity relationship

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine: Highest‑Value Application Scenarios for Procurement Decision‑Makers


Divergent Synthesis of Kinase‑Focused Compound Libraries via Sequential Suzuki–Miyaura / Buchwald–Hartwig Coupling

Medicinal chemistry teams constructing focused libraries of pyrazolo[4,3‑b]pyridine‑based kinase inhibitors can exploit the orthogonal C3‑I and C6‑Br reactivity to install two distinct aryl/heteroaryl fragments in a programmable sequence . A typical protocol involves first coupling the more reactive C3‑iodo position with an aryl boronic acid under mild Pd(PPh₃)₄/Na₂CO₃ conditions (60 °C, 2 h), followed by a second Suzuki–Miyaura or Buchwald‑Hartwig amination at the C6‑bromo position using a more active catalyst system (e.g., Pd(dba)₂/XPhos, 100 °C) [1]. The THP group remains intact throughout, and final deprotection with HCl/dioxane (rt, 1 h) releases the N–H scaffold for biological evaluation [2]. This two‑step diversification strategy generates up to 100 discrete analogs from a single building block in parallel format, dramatically outperforming mono‑halogenated alternatives that would require additional halogenation steps.

Late‑Stage Functionalisation of Advanced Intermediates in FGFR and BET Bromodomain Inhibitor Programs

The pyrazolo[4,3‑b]pyridine scaffold is a recognised pharmacophore in FGFR kinase inhibitors (e.g., Incyte Corporation patent series) and BET bromodomain inhibitors targeting BRD4 [1]. The target compound serves as a late‑stage diversification intermediate: after constructing the core heterocycle, researchers can sequentially introduce the required C3‑aryl and C6‑amino/aryl substituents without protecting‑group manipulation at N1 [2]. The LogP of 3.50 and TPSA of 39.94 Ų place the resulting final compounds in a favorable physicochemical space for oral bioavailability (Lipinski‑compliant), whereas the more polar N–H analog (LogP ~1.9) would push many derivatives beyond the optimal permeability range .

Radiolabeling Precursor Strategy for Iodine‑123/125 Imaging Agent Development

The C3‑iodo substituent provides a direct handle for radio‑iodine exchange or for Sonogashira coupling with alkyne‑bearing prosthetic groups used in positron emission tomography (PET) or single‑photon emission computed tomography (SPECT) tracer synthesis . The presence of the orthogonal C6‑bromo site allows concurrent installation of a fluorophore or affinity tag without altering the radio‑iodination site, enabling dual‑modal imaging probes. The 5‑chloro‑3‑iodo analog has been explicitly employed to create iodine‑123‑labeled imaging agents for neuroreceptor visualization, and the 6‑bromo‑3‑iodo scaffold offers analogous utility with the added advantage of a second functionalisation point for modular probe construction .

Process Chemistry Scale‑Up of Multihalogenated Heterocyclic Key Intermediates

For process chemists scaling up API (active pharmaceutical ingredient) synthesis, the target compound is commercially available at ≥98% purity from multiple suppliers (LeYan, MolCore) in gram to 10‑gram quantities, with established analytical characterisation (NMR, HPLC) [1]. The THP protection obviates the need for separate N–H protection/deprotection steps during the synthetic sequence, reducing the step count by at least one unit operation compared to routes employing the free N–H analog (CAS 1305208‑17‑6) [2]. This directly translates to lower solvent consumption, reduced waste, and higher overall yield in multi‑kilogram campaigns.

Quote Request

Request a Quote for 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.